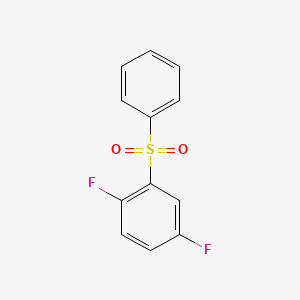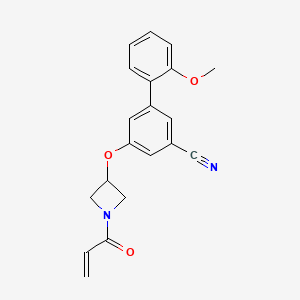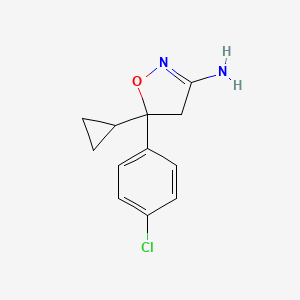
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, methoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted pyridine derivative, followed by nitration and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used. The reactions are usually conducted under mild temperatures and pressures.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, often in acidic media.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-methoxy-5-aminopyridine.
Oxidation Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-formyl-5-nitropyridine.
Aplicaciones Científicas De Investigación
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups such as the nitro and difluoromethyl groups can influence the compound’s reactivity and binding affinity. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenylmethanol
- 4-Bromo-2,6-difluoroaniline
- 3-Bromo-6-difluoromethyl-2-(trifluoromethyl)aniline
Uniqueness
3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. The presence of both bromine and nitro groups makes it a versatile intermediate for further chemical modifications. Additionally, the difluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and material sciences.
Propiedades
Fórmula molecular |
C7H5BrF2N2O3 |
|---|---|
Peso molecular |
283.03 g/mol |
Nombre IUPAC |
5-bromo-2-(difluoromethyl)-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C7H5BrF2N2O3/c1-15-7-3(8)2-4(12(13)14)5(11-7)6(9)10/h2,6H,1H3 |
Clave InChI |
YOGLKXQYLDZMOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)C(F)F)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


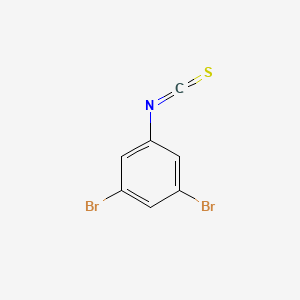
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
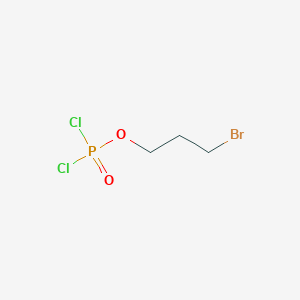


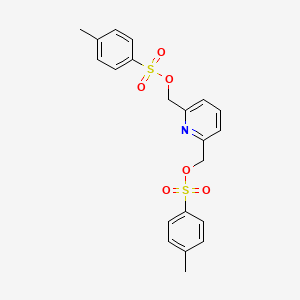
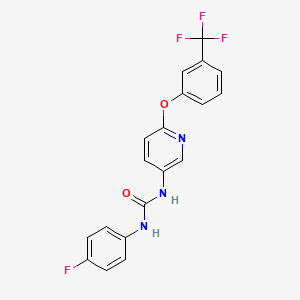
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
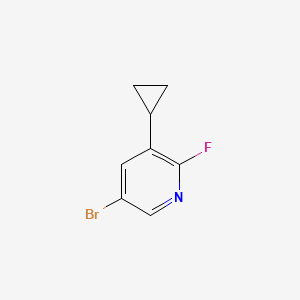
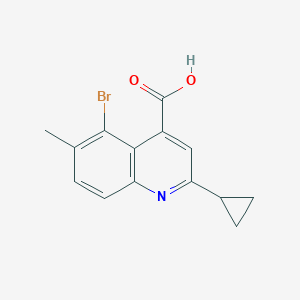
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
